molecular formula C16H16N4O2 B5067063 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol

2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol

Cat. No.: B5067063
M. Wt: 296.32 g/mol
InChI Key: JHCCAPRJNVHFET-UHFFFAOYSA-N
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Description

2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol is a complex organic compound that features a pyrimidine ring, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol typically involves multiple steps, starting with the preparation of the pyrimidine and oxadiazole rings. One common method involves the cyclization of ethyl 2-(N-(4,6-dimethylpyrimidin-2-yl)cyanamide)acetate with primary aliphatic amines in water or isopropanol as green solvents . This reaction yields intermediates that can be further modified to introduce the phenyl and ethanol groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents and reagents is also critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce nitro, sulfonyl, or other functional groups onto the phenyl ring.

Scientific Research Applications

2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol involves its interaction with specific molecular targets. The pyrimidine and oxadiazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine Derivatives: Compounds like 4,6-dimethylpyrimidine-2-yl derivatives share structural similarities and exhibit comparable biological activities.

    Oxadiazole Derivatives: 1,2,4-Oxadiazole compounds are known for their antimicrobial and anticancer properties.

Uniqueness

What sets 2-[4-[5-(2,6-Dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol apart is the combination of the pyrimidine and oxadiazole rings with a phenyl ethanol group. This unique structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-[5-(2,6-dimethylpyrimidin-4-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-10-9-14(18-11(2)17-10)16-19-15(20-22-16)13-5-3-12(4-6-13)7-8-21/h3-6,9,21H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCCAPRJNVHFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)C2=NC(=NO2)C3=CC=C(C=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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